molecular formula C8H15BrO2 B129745 ETHYL alpha-BROMODIETHYLACETATE CAS No. 6937-28-6

ETHYL alpha-BROMODIETHYLACETATE

Cat. No. B129745
CAS RN: 6937-28-6
M. Wt: 223.11 g/mol
InChI Key: YIFZOOLBLJRSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL alpha-BROMODIETHYLACETATE is used as an alkyl halide initiator in controlled/living radical polymerization of styrene and methyl methacrylate .


Synthesis Analysis

A high selectivity synthetic method for alpha-bromo ethyl acetate has been disclosed. The method involves reacting acetic acid and bromine as raw materials and red phosphorus as a catalyst at a temperature of 50-200 DEG C to generate alpha-bromo acetate acylbromide, and then adding acid binding agent and ethanol to react for 2-5 at normal temperature to obtain the alpha-bromo ethyl acetate .


Molecular Structure Analysis

The molecular formula of ETHYL alpha-BROMODIETHYLACETATE is C10H11BrO2. It has a molecular weight of 243.10. The density of this compound is 1.389 g/mL at 25 °C (lit.) .


Chemical Reactions Analysis

ETHYL alpha-BROMODIETHYLACETATE is involved in various chemical reactions. For instance, it is used in the synthesis of α-ethoxycarbonyl-N,α-diphenylnitrone . It also undergoes Suzuki type cross-coupling reactions with arylboronic acids .


Physical And Chemical Properties Analysis

ETHYL alpha-BROMODIETHYLACETATE has a density of 1.389 g/mL at 25 °C (lit.). It has a boiling point of 89-92 °C0.9 mm Hg (lit.) .

Scientific Research Applications

Synthesis and Organic Chemistry

Ethyl α-bromodiethylacetate serves as a versatile reagent in organic synthesis, enabling the preparation of various complex molecules through innovative reactions. Its application extends from the synthesis of unsymmetrical α,α-diarylacetates, involving mild Lewis acid catalyzed reactions, to the construction of polysubstituted pyroglutamate carbon skeletons with three contiguous asymmetric centers in a single step. These methodologies have broadened the scope of synthetic organic chemistry, facilitating the creation of molecules with potential pharmacological activities and materials science applications (Jadhav & Singh, 2016), (Sun et al., 2003).

Catalysis and Chemical Transformations

The compound has found utility in catalysis, exemplified by its use in copper-catalyzed N-formylation of amines. This reaction demonstrates the compound's role in introducing formyl groups into amines, a fundamental step in synthesizing N-formamides, which are crucial intermediates in pharmaceutical manufacturing and materials science (Li et al., 2018). Additionally, ethyl α-bromodiethylacetate has been employed in visible light-mediated organocatalytic activation, showcasing its potential in photoredox catalysis for forming C-C bonds and synthesizing bisindolyl and bisanilinoyl acetate derivatives (Jadhav, Bakshi, & Singh, 2015).

Educational Impact

Beyond its applications in research and industry, ethyl α-bromodiethylacetate also plays a role in educational settings. It serves as a case study in chemistry education, promoting an understanding of chemical reactions and synthesis through hands-on experiments and discussions. This approach enhances students' grasp of organic chemistry principles and their applications in real-world scenarios (Han Li-rong, 2010).

Safety And Hazards

ETHYL alpha-BROMODIETHYLACETATE is considered hazardous. It is classified as a flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness. It is also a specific target organ toxicant after single exposure, with the central nervous system being the target organ .

Future Directions

While specific future directions for ETHYL alpha-BROMODIETHYLACETATE are not mentioned in the retrieved documents, there is a general trend towards developing controlled drug delivery systems. These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction .

properties

IUPAC Name

ethyl 2-bromo-2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZOOLBLJRSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285419
Record name ETHYL alpha-BROMODIETHYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ETHYL alpha-BROMODIETHYLACETATE

CAS RN

6937-28-6
Record name 6937-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL alpha-BROMODIETHYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.